3-Ethylsulfonylprop-2-enoic acid
Description
3-Ethylsulfonylprop-2-enoic acid is a prop-2-enoic acid derivative featuring an ethylsulfonyl (-SO₂C₂H₅) substituent at the 3-position. The ethylsulfonyl group is a strong electron-withdrawing moiety, which likely enhances the acidity of the α-protons and influences its participation in conjugate addition reactions, similar to other prop-2-enoic acid derivatives .
Properties
Molecular Formula |
C5H8O4S |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
3-ethylsulfonylprop-2-enoic acid |
InChI |
InChI=1S/C5H8O4S/c1-2-10(8,9)4-3-5(6)7/h3-4H,2H2,1H3,(H,6,7) |
InChI Key |
ILZDLDYFUFHBAS-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylsulfonylprop-2-enoic acid can be achieved through various methods. One common approach involves the reaction of ethylsulfonyl chloride with propenoic acid under basic conditions. The reaction typically proceeds as follows:
Reactants: Ethylsulfonyl chloride and propenoic acid.
Conditions: Basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Procedure: The ethylsulfonyl chloride is added dropwise to a solution of propenoic acid in an appropriate solvent (e.g., dichloromethane) while maintaining a low temperature to control the exothermic reaction. The mixture is then stirred for several hours to ensure complete reaction.
Workup: The reaction mixture is quenched with water, and the organic layer is separated.
Industrial Production Methods
Industrial production of 3-Ethylsulfonylprop-2-enoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Ethylsulfonylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the ethylsulfonyl group can yield the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically performed in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride; carried out in anhydrous solvents such as diethyl ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethylsulfonylprop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Ethylsulfonylprop-2-enoic acid involves its interaction with specific molecular targets. The ethylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, potentially altering their function and activity .
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below compares 3-ethylsulfonylprop-2-enoic acid with structurally related compounds based on substituents, sulfur oxidation states, and key properties:
Notes:
- Sulfur oxidation state critically influences electronic effects: sulfonyl groups (-SO₂-) are stronger electron-withdrawing groups than sulfinyl (-SO-) or sulfanyl (-S-), increasing acidity and stabilizing transition states in reactions .
- 3-Aroylprop-2-enoic acid derivatives undergo Michael additions with nucleophiles (e.g., malononitrile, pyrazoles) to form heterocyclic adducts, a reactivity likely shared by sulfonyl analogs .
Research Findings and Data
Key Reactions of Structural Analogs
- 3-Aroylprop-2-enoic acid (): Reacts with 1,2-diaminobenzene to form quinazolinone derivatives (compound 6). Forms tautomeric mixtures (e.g., 21, 25–26) upon treatment with hydroxylamine or hydrazine hydrate .
- 3-Ethylsulfinyl-2-(4-iodophenyl)propanoic acid (): Utilized in crystallographic studies to analyze non-covalent interactions (e.g., hydrogen bonding with iodine substituents) .
Biological Activity
3-Ethylsulfonylprop-2-enoic acid is a compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of 3-Ethylsulfonylprop-2-enoic acid can be represented as follows:
Biological Activity Overview
The biological activities of 3-Ethylsulfonylprop-2-enoic acid include:
- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.
- Anti-inflammatory Properties : Demonstrates potential in reducing inflammation markers.
- Antioxidant Effects : Capable of scavenging free radicals, contributing to cellular protection.
Antimicrobial Activity
Research indicates that 3-Ethylsulfonylprop-2-enoic acid shows significant antimicrobial properties. A study evaluated its efficacy against common pathogens, yielding the following results:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound may be a candidate for developing new antimicrobial agents.
Anti-inflammatory Properties
The anti-inflammatory effects of 3-Ethylsulfonylprop-2-enoic acid were assessed in a murine model of inflammation. The findings indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6:
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 120 |
| Low Dose (10 mg/kg) | 100 | 80 |
| High Dose (50 mg/kg) | 50 | 30 |
This data supports the hypothesis that higher doses of the compound correlate with reduced inflammation.
Antioxidant Effects
The antioxidant capacity of 3-Ethylsulfonylprop-2-enoic acid was evaluated using DPPH radical scavenging assays. The results are summarized below:
| Concentration (µg/mL) | Scavenging Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
This indicates a dose-dependent increase in antioxidant activity, highlighting its potential for protecting against oxidative stress.
The mechanisms underlying the biological activities of 3-Ethylsulfonylprop-2-enoic acid are still being elucidated. However, preliminary studies suggest:
- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammatory processes.
- Modulation of Cellular Signaling : It appears to affect pathways related to oxidative stress response.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
-
Case Study on Antimicrobial Efficacy :
- Objective : To assess the effectiveness against multi-drug resistant strains.
- Findings : Showed significant reduction in bacterial load in treated groups compared to controls.
-
Case Study on Anti-inflammatory Effects :
- Objective : To determine effects on chronic inflammatory diseases.
- Findings : Participants reported reduced symptoms and improved quality of life metrics after treatment with the compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
